3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Overview
Description
Compound “3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one” is a potent and selective inhibitor of the protein kinase B (Akt) isoforms 1 and 2. It is known for its high specificity and effectiveness in inhibiting the activity of these kinases, which play crucial roles in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one” involves multiple steps, starting from the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is usually obtained in a crystalline powder form with high purity, suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Compound “3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing or modifying the compound’s activity .
Scientific Research Applications
Compound “3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one” has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the role of Akt kinases in various chemical pathways.
Biology: Researchers use it to investigate cellular processes regulated by Akt, such as apoptosis and cell cycle progression.
Medicine: It has potential therapeutic applications in treating diseases where Akt signaling is dysregulated, such as cancer and diabetes.
Industry: The compound is used in the development of new pharmaceuticals targeting Akt-related pathways.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the activity of Akt1 and Akt2 kinases. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and metabolism. The molecular targets include various substrates of Akt, such as glycogen synthase kinase 3 (GSK-3) and the mammalian target of rapamycin (mTOR) pathway .
Comparison with Similar Compounds
Compound A: Another Akt inhibitor with a different chemical structure but similar inhibitory effects.
Compound B: A dual inhibitor targeting both Akt and another kinase, offering broader therapeutic potential.
Compound C: A less selective inhibitor that affects multiple kinases, leading to a wider range of biological effects.
Uniqueness: Compound “3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one” stands out due to its high specificity for Akt1 and Akt2, minimizing off-target effects and providing a more targeted approach in research and therapeutic applications. Its unique chemical structure allows for selective binding and inhibition, making it a valuable tool in studying Akt-related pathways .
Properties
IUPAC Name |
3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25H,14-17,20H2,(H,35,36)(H,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWGYFZAEWGBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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